
2-(Methylamino)cyclopentane-1-carbonitrile
Vue d'ensemble
Description
2-(Methylamino)cyclopentane-1-carbonitrile, also known as MAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopentane derivatives and has a molecular formula of C7H11N2. MAC is a white crystalline powder that is soluble in water and has a melting point of 183-186°C.
Applications De Recherche Scientifique
Neuroprotection and Brain Function
Research on compounds related to 2-(Methylamino)cyclopentane-1-carbonitrile has explored potential neuroprotective effects. For instance, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a related compound, has been developed as a potential neuroprotective drug. It demonstrated the ability to cross the blood-brain barrier and accumulate in cortical brain areas, suggesting potential applications in protecting brain function and treating neurological disorders (Yu et al., 2003).
Cardiovascular Research
In cardiovascular research, phosphodiesterase inhibitors, including those related to 2-(Methylamino)cyclopentane-1-carbonitrile, have been studied for their effects on pulmonary arteries in conditions like pulmonary hypertension. These studies have helped understand the drug's potential in treating cardiovascular diseases by examining their effects on arterial function and endothelial response (Jeffery & Wanstall, 1998).
Antimicrobial Activities
Compounds structurally similar to 2-(Methylamino)cyclopentane-1-carbonitrile have been synthesized and evaluated for their antibacterial properties. For example, certain naphthyridine-3-carboxylic acid derivatives showed protective effects against bacterial infections, indicating the potential of such compounds in developing new antimicrobial agents (Santilli et al., 1975).
Antiarrhythmic Potential
The antiarrhythmic effects of (2-pyrimidinylthiomethyl)carbonitriles and -carboxamidoximes, related to the core structure of 2-(Methylamino)cyclopentane-1-carbonitrile, have been investigated. These studies contribute to understanding how modifications to the carbonitrile group can impact the therapeutic potential of such compounds in treating cardiac arrhythmias (Scotese et al., 1975).
Environmental Applications
In a different context, cyclopentane hydrates, which share a structural element with 2-(Methylamino)cyclopentane-1-carbonitrile, have been explored for their use in sustainable desalination processes. This research highlights the versatility of cyclopentane-related compounds in applications beyond pharmacology, extending into environmental engineering and sustainability (Ho-Van et al., 2019).
Propriétés
IUPAC Name |
2-(methylamino)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-7-4-2-3-6(7)5-8/h6-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFANCSEQXUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)cyclopentane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)

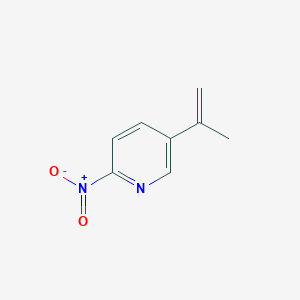
![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)


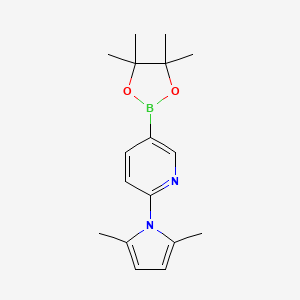
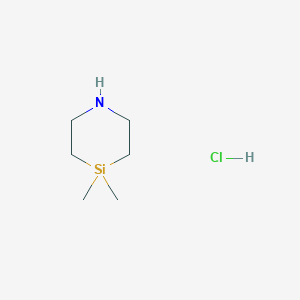
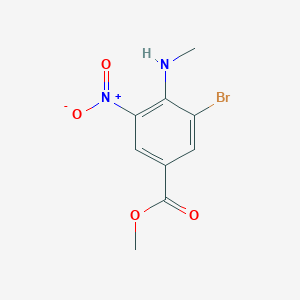
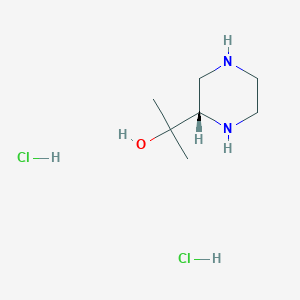
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
